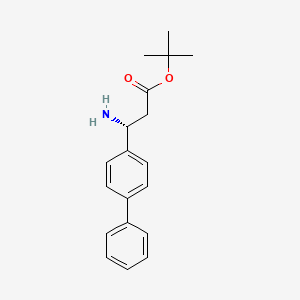

tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate: is an organic compound characterized by a tert-butyl ester group, an amino group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 4-phenylphenylamine.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any double bonds to single bonds.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Halides, alkoxides, in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. It serves as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its biphenyl moiety is a common pharmacophore in many therapeutic agents, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl (3R)-3-amino-3-(4-methylphenyl)propanoate: Similar structure but with a methyl group instead of a phenyl group.

tert-Butyl (3R)-3-amino-3-(4-chlorophenyl)propanoate: Contains a chlorine atom, which can alter its reactivity and biological activity.

tert-Butyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate: The presence of a methoxy group can influence its solubility and interaction with biological targets.

Uniqueness

tert-Butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate stands out due to its biphenyl moiety, which provides unique steric and electronic properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate, also known by its IUPAC name (1R)-3-(tert-butoxy)-3-oxo-1-phenylpropan-1-aminium, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H20NO2

- Molecular Weight : 222.31 g/mol

- InChI Key : TYYCBAISLMKLMT-LLVKDONJSA-O

- SMILES : CC(C)(C)OC(=O)CC@@HC1=CC=CC=C1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems, particularly in relation to enzyme inhibition and receptor interactions.

Enzyme Inhibition

Research has indicated that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. This inhibition could provide a therapeutic avenue for treating bacterial infections resistant to traditional antibiotics .

Receptor Interactions

The compound's ability to interact with various receptors has also been explored. Its structural analogs have demonstrated activity against specific targets, suggesting that this compound may similarly engage with biological receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

Study 1: Inhibition of T3SS

A study conducted on related compounds revealed that at concentrations of 50 µM, certain derivatives inhibited T3SS activity by approximately 50% without causing cytotoxicity to host cells. This suggests a promising role for this compound as a lead compound in developing new anti-infective agents .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of structurally similar compounds. The results indicated that these compounds could downregulate pro-inflammatory cytokines in vitro, hinting at a possible therapeutic application for conditions characterized by excessive inflammation .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C19H23NO2 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate |

InChI |

InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)13-17(20)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13,20H2,1-3H3/t17-/m1/s1 |

InChI Key |

CTADSHDVGQFFAV-QGZVFWFLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.